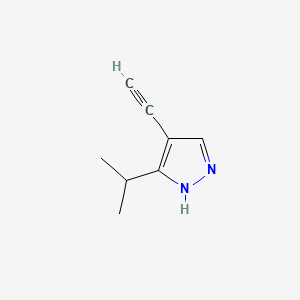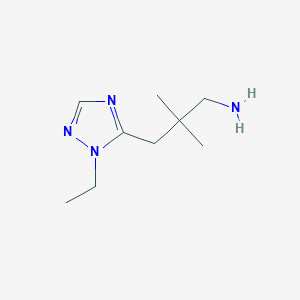![molecular formula C6H11BO3 B13473110 [(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
[(Oxan-4-ylidene)methyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Oxan-4-ylidene)methyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications, including sensing, catalysis, and drug delivery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-4-ylidene)methyl]boronic acid typically involves the reaction of boronic esters with appropriate precursors. One common method is the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale synthesis using borate esters as intermediates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[(Oxan-4-ylidene)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boronate esters .
Applications De Recherche Scientifique
[(Oxan-4-ylidene)methyl]boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [(Oxan-4-ylidene)methyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
[(Oxan-4-ylidene)methyl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and binding properties compared to other boronic acids. Its ability to form stable yet reversible bonds with diols makes it particularly valuable in applications requiring precise molecular recognition and interaction .
Propriétés
Formule moléculaire |
C6H11BO3 |
|---|---|
Poids moléculaire |
141.96 g/mol |
Nom IUPAC |
oxan-4-ylidenemethylboronic acid |
InChI |
InChI=1S/C6H11BO3/c8-7(9)5-6-1-3-10-4-2-6/h5,8-9H,1-4H2 |
Clé InChI |
OBLBIZHJPRBFLC-UHFFFAOYSA-N |
SMILES canonique |
B(C=C1CCOCC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)


![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)




amine](/img/structure/B13473061.png)


![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)

